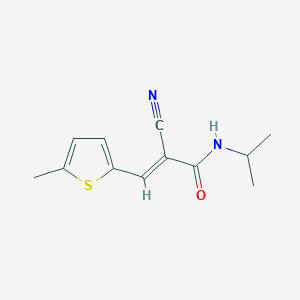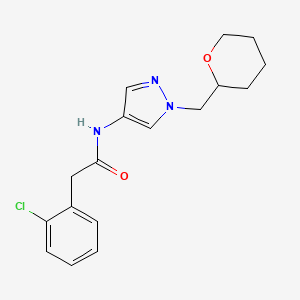![molecular formula C16H12ClF3N6OS B2939844 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 577700-13-1](/img/structure/B2939844.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups, including an amine, a pyridine, a 1,2,4-triazole, a sulfanyl group, and an acetamide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,4-triazole ring could be synthesized using methods described in the literature . The pyridine ring could be introduced using cross-coupling reactions . The acetamide group could be added in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several heterocyclic rings, including a pyridine and a 1,2,4-triazole, connected by a sulfanyl group. The acetamide group would be attached to the triazole ring .Chemical Reactions Analysis
The compound could participate in various chemical reactions, depending on the conditions. For example, the amine group could undergo reactions typical for amines, such as acylation or alkylation . The pyridine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine, acetamide, and trifluoromethyl groups would likely make the compound soluble in polar solvents .科学的研究の応用
Antibacterial and Antifungal Applications
- This compound, as part of the 1,2,4-triazole ring system, has been studied for its antibacterial and antifungal properties. Research indicates that derivatives of 1,2,4-triazole show significant potential in combating microbial infections (MahyavanshiJyotindra et al., 2011).
Antitumor Activity
- Derivatives of this compound have been synthesized and evaluated for their antitumor activity. These studies have shown that certain derivatives demonstrate promising results in inhibiting tumor growth (Hu et al., 2008).
Antimicrobial and Surface Activity
- The compound's derivatives have also been explored for their antimicrobial activity and potential as surface-active agents. This dual functionality indicates a broad range of applications in medical and industrial fields (El-Sayed, 2006).
Synthesis and Structural Analysis
- Several studies have focused on the synthesis and structural elucidation of this compound's derivatives, highlighting their chemical properties and potential applications in various fields, including pharmaceuticals (Palamarchuk et al., 2019).
Vibrational Spectroscopy and Quantum Computational Approach
- The compound and its derivatives have been characterized using vibrational spectroscopy and quantum computational approaches. These methods provide deeper insights into the molecular structure and properties, aiding in the development of more effective derivatives (Jenepha Mary et al., 2022).
将来の方向性
Future research could focus on further exploring the biological activities of this compound and related compounds. This could involve testing their activity against various biological targets, studying their mechanism of action, and optimizing their properties for potential therapeutic applications .
特性
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-11-4-3-10(16(18,19)20)6-12(11)23-13(27)8-28-15-25-24-14(26(15)21)9-2-1-5-22-7-9/h1-7H,8,21H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSNFIFJBZQFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

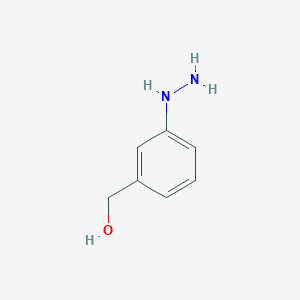
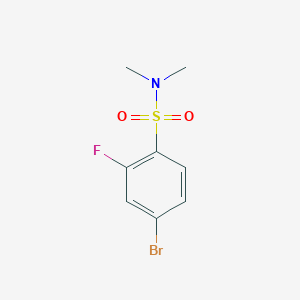
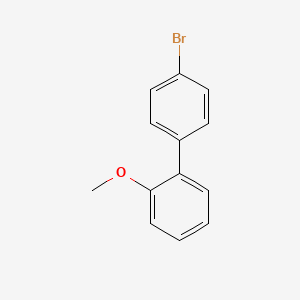

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2939775.png)


![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)
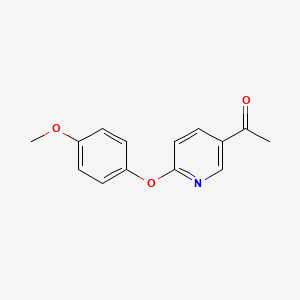
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2939780.png)
